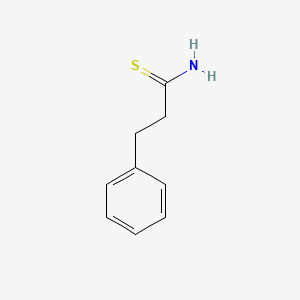

3-Phenylpropanethioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFXFTLANQXFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408828 | |

| Record name | 3-phenylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65680-20-8 | |

| Record name | 3-phenylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpropanethioamide (CAS Number: 65680-20-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropanethioamide, with CAS number 65680-20-8, is a sulfur-containing organic molecule that holds potential as a versatile building block in medicinal chemistry and drug discovery. The presence of a thioamide functional group imparts unique physicochemical and biological properties, distinguishing it from its amide analogue. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and an exploration of its potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on the well-documented characteristics of the thioamide functional group and structurally related compounds to provide a predictive and insightful resource for researchers. The guide is structured to explain the causality behind experimental choices and to provide a framework for future investigation into this promising molecule.

Introduction to this compound

This compound is a primary thioamide characterized by a phenylpropyl backbone. The replacement of the carbonyl oxygen in 3-phenylpropanamide with a sulfur atom to form the thioamide group significantly alters the molecule's electronic properties, steric profile, and hydrogen bonding capabilities. Thioamides are recognized as important pharmacophores and versatile intermediates in organic synthesis. They serve as bioisosteres of amides, offering improved metabolic stability and cell permeability in some contexts. The thioamide moiety can also act as a slow-release donor of hydrogen sulfide (H₂S), a signaling molecule with diverse physiological roles, and can participate in metal chelation.[1] These properties make thioamide-containing compounds, such as this compound, attractive candidates for investigation in various therapeutic areas, including antimicrobial and anticancer drug development.[1]

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 65680-20-8 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₁NS | |

| Molecular Weight | 165.26 g/mol | |

| Appearance | Predicted to be a solid at room temperature. | General observation for similar small organic molecules. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. Limited solubility in water is anticipated. | Based on the nonpolar phenylpropyl group and the polar thioamide group. |

| SMILES | S=C(N)CCC1=CC=CC=C1 | Simplified Molecular-Input Line-Entry System |

Synthesis and Purification

A reliable method for the synthesis of this compound is the thionation of its corresponding amide, 3-phenylpropanamide, using Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. This reagent is widely used for the conversion of carbonyls to thiocarbonyls under relatively mild conditions.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanamide (1 equivalent) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 to 1.0 equivalents). The reaction can be performed at room temperature or heated to reflux to increase the reaction rate.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting amide is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Rationale for Experimental Choices:

-

Anhydrous Conditions: Lawesson's reagent is sensitive to moisture, which can lead to its decomposition and reduced efficiency.

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

-

Solvent Choice: Toluene is a common solvent for reactions with Lawesson's reagent at elevated temperatures. THF can be used for reactions at room temperature.

-

Aqueous Work-up: This step is crucial to remove water-soluble byproducts from the decomposition of Lawesson's reagent.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity like the target thioamide.

Structural Characterization: Predicted Spectral Data

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.8 - 3.0 | Triplet | 2H | -CH₂- adjacent to the phenyl ring |

| ~ 2.5 - 2.7 | Triplet | 2H | -CH₂- adjacent to the thioamide group |

| ~ 8.0 - 9.0 | Broad Singlet | 2H | -NH₂ protons of the thioamide |

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 - 210 | C=S (Thioamide carbon) |

| ~ 140 | Quaternary aromatic carbon |

| ~ 126 - 129 | Aromatic CH carbons |

| ~ 40 - 45 | -CH₂- adjacent to the thioamide group |

| ~ 30 - 35 | -CH₂- adjacent to the phenyl ring |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3100 | Medium-Strong, Broad | N-H stretching of the primary thioamide |

| ~ 3030 | Medium | Aromatic C-H stretching |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 1650 - 1600 | Medium | N-H bending |

| ~ 1500 - 1400 | Strong | C=S stretching (often coupled with other vibrations) |

| ~ 1495, 1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 750, 700 | Strong | Monosubstituted benzene C-H out-of-plane bending |

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 165. Fragmentation patterns would likely involve the loss of the thioamide group and cleavage of the propyl chain.

Potential Biological Activity and Applications in Drug Discovery

Antimicrobial Potential

Thioamides are a known class of compounds with antimicrobial activity. For instance, ethionamide is a second-line antituberculosis drug. The proposed mechanism for some thioamide drugs involves their metabolic activation to an active form that can inhibit essential cellular processes in bacteria. Given the structural similarity to other biologically active phenylpropanoid compounds, this compound warrants investigation for its potential antibacterial and antifungal properties.

Anticancer and Other Therapeutic Applications

The thioamide group has been incorporated into various molecules to enhance their anticancer, anti-inflammatory, and antiviral activities.[1] The ability of the thioamide to act as a bioisostere for the amide bond can lead to compounds with improved pharmacokinetic profiles.[1] Furthermore, the potential of this compound to act as an H₂S donor could be explored in the context of cardiovascular and inflammatory diseases.

A Logical Framework for Biological Evaluation

Caption: A logical workflow for the biological evaluation of this compound.

Safety and Handling

Specific toxicological data for this compound is not available. However, as with any research chemical, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Thioamides and their synthetic precursors can have unpleasant odors and may be toxic.

Conclusion and Future Directions

This compound represents a molecule of interest for researchers in organic synthesis and drug discovery. Its synthesis from readily available starting materials is straightforward. While specific experimental data on its properties and biological activity is currently scarce, the known characteristics of the thioamide functional group suggest a range of potential applications. Future research should focus on the full experimental characterization of this compound, including its physicochemical properties and a thorough evaluation of its biological activity, particularly its potential as an antimicrobial or anticancer agent. Elucidating its precise mechanism of action will be crucial for any future drug development efforts.

References

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry, 17(1), 1–3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Phenylpropanethioamide in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 3-Phenylpropanethioamide in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical foundations with actionable experimental protocols to empower informed solvent selection and process optimization.

Introduction: The Significance of this compound and its Solubility

This compound belongs to the thioamide class of compounds, which are structural analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, making thioamides valuable scaffolds in medicinal chemistry and materials science.[1][2] The thioamide moiety can influence a molecule's hydrogen bonding capacity, polarity, and metabolic stability, often leading to enhanced biological activity or novel therapeutic applications.[1]

Understanding the solubility of this compound is paramount for its application. In drug discovery, solubility dictates bioavailability and formulation strategies. In synthetic chemistry, it governs reaction conditions, purification methods, and crystallization processes. This guide offers a robust framework for approaching the solubility of this specific compound, from theoretical prediction to empirical determination.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This concept is more formally quantified by examining the intermolecular forces between the solute (this compound) and the solvent. The key molecular properties of this compound that will govern its solubility are:

-

Polarity: The thioamide group (C=S-N) is polar. The difference in electronegativity between carbon, sulfur, and nitrogen creates a dipole moment.[3]

-

Hydrogen Bonding: The N-H protons of the primary thioamide are potent hydrogen bond donors, while the sulfur atom is a weak hydrogen bond acceptor.[4]

-

Aromaticity: The presence of a phenyl group introduces the potential for π-π stacking interactions and contributes to the molecule's overall non-polar character.

-

Molecular Size and Shape: The propyl chain provides a degree of conformational flexibility.

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[4]

The principle states that substances with similar HSP values are more likely to be miscible.[5] The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify their affinity.[5]

Logical Workflow for Solubility Prediction using Hansen Solubility Parameters

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Estimated Hansen Solubility Parameters for this compound

Table 1: Estimated Physicochemical Properties and HSP for this compound

| Property | Estimated Value |

| Molecular Formula | C₉H₁₁NS |

| Molecular Weight | 165.26 g/mol |

| Hansen Solubility Parameters (HSP) | |

| δd (Dispersion) | 18.5 MPa⁰·⁵ |

| δp (Polar) | 8.5 MPa⁰·⁵ |

| δh (Hydrogen Bonding) | 10.0 MPa⁰·⁵ |

Disclaimer: These HSP values are estimations and should be used as a predictive tool to guide solvent selection for experimental validation.

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its relative solubility in a variety of organic solvents. A smaller Hansen distance (Ra) suggests a higher likelihood of good solubility.

Table 2: Predicted Relative Solubility of this compound in Selected Organic Solvents

| Solvent | Class | δd | δp | δh | Hansen Distance (Ra) | Predicted Relative Solubility |

| Highly Likely Solvents | ||||||

| N,N-Dimethylformamide (DMF) | Amide | 17.4 | 13.7 | 11.3 | 6.1 | Excellent |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 | 8.0 | Excellent |

| Pyridine | Heterocycle | 19.0 | 8.8 | 5.9 | 8.2 | Very Good |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 5.2 | Very Good |

| Likely Solvents | ||||||

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 7.4 | Good |

| 2-Propanol | Alcohol | 15.8 | 6.1 | 16.4 | 8.8 | Good |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.0 | 5.2 | Good |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 7.2 | Moderate |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | 11.8 | Moderate |

| Less Likely Solvents | ||||||

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 11.7 | Poor |

| Hexane | Aliphatic | 14.9 | 0.0 | 0.0 | 15.2 | Very Poor |

| Diethyl Ether | Ether | 14.5 | 2.9 | 5.1 | 10.6 | Poor |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Experimental Workflow

Caption: Step-by-step workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Perform serial dilutions to prepare a set of standard solutions of decreasing concentrations.

-

Measure the absorbance (for UV-Vis) or peak area (for HPLC) for each standard.

-

Plot a calibration curve of absorbance/peak area versus concentration and determine the linear regression equation. The thioamide C=S bond has a characteristic UV absorption maximum around 265 nm.[4]

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.[6]

-

Accurately add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured solubility does not change significantly between time points.[6]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, either:

-

Centrifuge the vials and then sample the supernatant.

-

Filter the solution using a chemically resistant syringe filter (e.g., PTFE).

-

-

-

Quantification:

-

Dilute the clear, saturated supernatant with the same solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent. The result is typically expressed in mg/mL or mol/L.

-

Concluding Remarks for the Practicing Scientist

While theoretical predictions using Hansen Solubility Parameters provide an invaluable starting point for solvent screening, they are not a substitute for empirical measurement. The methodologies outlined in this guide provide a robust framework for both predicting and experimentally determining the solubility of this compound. For drug development professionals, this data is critical for formulation, and for synthetic chemists, it informs reaction and purification strategies. Given the unique properties of the thioamide group, careful and systematic solubility analysis is a cornerstone of successful research and development involving this compound.

References

-

Jagodzińska, M., & Wróbel, R. (2022). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 27(15), 4975. [Link]

-

Mitchell, C. A., & Scheidt, K. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(14), 4471–4484. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Abbott, S. (n.d.). HSP Basics. Steven Abbott TCNF Ltd. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Wiberg, K. B., & Rablen, P. R. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society, 123(19), 4731–4738. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Oprea, T. I., Davis, A. M., Teague, S. J., & Leeson, P. D. (2001). Is there a difference between leads and drugs? A historical perspective. Journal of Chemical Information and Computer Sciences, 41(5), 1308–1315. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366. [Link]

-

PubChem. (n.d.). 3-Phenylpropanamide. National Center for Biotechnology Information. [Link]

-

Palmer, D. S., Llinas, A., & Mitchell, J. B. O. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(11), 6348–6378. [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760628, Propanethioamide. PubChem. [Link]

-

ResearchGate. (2013). Stability of thioamides?. [Link]

-

Hansen, C. (2022, January 16). Hansen solubility parameters. [Link]

-

Tsinman, O., Tsinman, K., & Avdeef, A. (2010). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90596, 3-Phenylpropane-1-thiol. PubChem. [Link]

-

Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry – A European Journal, 30(9). [Link]

Sources

- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. stenutz.eu [stenutz.eu]

- 7. Predicting the Solubility Advantage of Amorphous Drugs: Effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylpropanoid Thioamides: A Technical Guide to Their Synthesis and Potential Biological Activities

Abstract

Phenylpropanoids, a diverse class of plant secondary metabolites, are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The structural modification of these natural scaffolds presents a compelling strategy for the development of novel therapeutic agents with enhanced efficacy and target specificity. This technical guide focuses on a particular, yet underexplored, chemical modification: the thionation of the amide functionality in phenylpropanoid amides to yield phenylpropanoid thioamides. By replacing the carbonyl oxygen with sulfur, significant alterations in the molecule's physicochemical properties, such as hydrogen bonding capabilities, reactivity, and metal-chelating affinity, can be achieved.[1][2] This guide provides a comprehensive overview of the synthesis of phenylpropanoid thioamides, delves into their potential biological activities based on the established pharmacology of both parent phenylpropanoids and other thioamide-containing compounds, and offers detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this promising class of bioactive molecules.

Introduction: The Rationale for Phenylpropanoid Thioamide Exploration

Phenylpropanoids are synthesized in plants from the amino acid phenylalanine and are characterized by a C6-C3 carbon skeleton. This basic structure gives rise to a vast array of compounds, including cinnamic, ferulic, and caffeic acids, which are known to possess significant therapeutic potential.[3] The amide derivatives of these acids have also been extensively studied, with many exhibiting notable biological effects.[4]

The isosteric replacement of an amide's carbonyl oxygen with a sulfur atom to form a thioamide is a strategic modification in medicinal chemistry.[5] This substitution can lead to:

-

Enhanced Biological Activity: In some cases, thioamide-containing compounds have shown improved potency compared to their amide analogs.[2] For instance, the natural product closthioamide's antibacterial activity is abolished when its thioamide groups are replaced with amides.[1]

-

Increased Stability: Thioamides can exhibit greater resistance to enzymatic hydrolysis, potentially leading to improved pharmacokinetic profiles.[5]

-

Altered Receptor Interactions: The change in electronic and steric properties can modify how a molecule interacts with its biological target.[5]

-

Novel Mechanisms of Action: The unique chemical properties of the thioamide group can enable different modes of interaction with biological systems.[1]

Given the established biological activities of phenylpropanoids and the potential benefits of the thioamide functional group, phenylpropanoid thioamides represent a compelling, yet largely untapped, area for drug discovery.

Synthesis of Phenylpropanoid Thioamides

The synthesis of phenylpropanoid thioamides is typically a two-step process involving the initial formation of a phenylpropanoid amide, followed by thionation.

Step 1: Synthesis of Phenylpropanoid Amides

Phenylpropanoid amides are generally synthesized through the coupling of a phenylpropanoic acid (e.g., cinnamic acid, ferulic acid, caffeic acid) with a desired amine.

Experimental Protocol: General Procedure for Phenylpropanoid Amide Synthesis

-

Activation of the Carboxylic Acid:

-

Dissolve the phenylpropanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester.

-

-

Amide Bond Formation:

-

To the activated ester solution, add the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Stir the reaction at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

-

Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure phenylpropanoid amide.

-

Step 2: Thionation of Phenylpropanoid Amides

The conversion of the amide to a thioamide is most commonly achieved using a thionating agent, with Lawesson's reagent being a popular choice.

Experimental Protocol: Thionation using Lawesson's Reagent

-

Reaction Setup:

-

In a round-bottom flask, dissolve the phenylpropanoid amide (1 equivalent) in an anhydrous, high-boiling solvent such as toluene or xylene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-140 °C).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC until the starting amide is consumed. The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product directly by column chromatography on silica gel. The polarity of the thioamide is generally similar to the corresponding amide.

-

Potential Biological Activities and Mechanisms of Action

While the direct biological evaluation of a wide range of phenylpropanoid thioamides is still an emerging field, we can infer their potential activities based on the known properties of their parent compounds and the general biological effects of thioamides.

Anticancer Activity

-

Parent Phenylpropanoids: Caffeic acid and its derivatives have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.[6] Ferulic acid has demonstrated anticancer effects by inhibiting proliferation, invasion, and angiogenesis.[7]

-

Thioamides: Several thioamide-containing compounds have shown significant anticancer activity.[2][8][9] For example, some thioamides act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[2] The thioamide moiety has been incorporated into inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, with the thioamide analogs showing enhanced antiproliferative activity compared to their amide counterparts.[2]

Hypothesized Mechanism of Action for Phenylpropanoid Thioamides: Phenylpropanoid thioamides could exert anticancer effects through a multi-pronged approach: inducing oxidative stress and apoptosis via the phenylpropanoid scaffold, while the thioamide group could enhance potency and potentially inhibit key cancer-related enzymes and signaling pathways.

Experimental Workflow: In Vitro Anticancer Activity Assessment

Caption: Workflow for evaluating the in vitro anticancer activity of phenylpropanoid thioamides.

Antimicrobial Activity

-

Parent Phenylpropanoids: Cinnamic acid and its derivatives have been widely studied for their antibacterial and antifungal properties.[3]

-

Thioamides: Thioamide-containing compounds are known to possess potent antimicrobial activities.[10] The natural product closthioamide, which contains multiple thioamide groups, inhibits bacterial DNA gyrase and topoisomerase IV.[1]

Hypothesized Mechanism of Action for Phenylpropanoid Thioamides: The lipophilic nature of the phenylpropanoid backbone could facilitate membrane disruption, while the thioamide group could interact with essential microbial enzymes or metal ions, leading to a potent antimicrobial effect.

Antioxidant Activity

-

Parent Phenylpropanoids: Caffeic and ferulic acids are potent antioxidants due to their phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.[3]

-

Thioamides: Thioamides themselves can act as radical scavenging compounds.[11] They can also act as H2S donors, which has antioxidant effects.[12]

Hypothesized Mechanism of Action for Phenylpropanoid Thioamides: Phenylpropanoid thioamides would likely retain the radical scavenging ability of the phenolic portion of the molecule. The thioamide group could contribute to the overall antioxidant capacity through its own radical scavenging properties or by acting as a hydrogen sulfide donor.

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity

-

Parent Phenylpropanoids: Caffeic acid and its derivatives are known to possess anti-inflammatory properties.[3] Cinnamoyl derivatives have also been shown to have anti-inflammatory effects.[13]

-

Thioamides: Thioamide-containing compounds have been investigated as anti-inflammatory agents.[2] Some thioamides can modulate the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

Hypothesized Mechanism of Action for Phenylpropanoid Thioamides: These compounds could inhibit key inflammatory mediators. The phenylpropanoid moiety might inhibit the activity of enzymes like lipoxygenase (LOX) and COX, while the thioamide group could modulate inflammatory signaling pathways such as NF-κB.

Signaling Pathway: Potential Anti-inflammatory Mechanism

Caption: Potential inhibition of inflammatory pathways by phenylpropanoid thioamides.

Detailed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the phenylpropanoid thioamides in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Free Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the phenylpropanoid thioamide solution (in methanol at various concentrations) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value.

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Protocol:

-

Reagents: Use a commercial COX-2 inhibitor screening kit.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

-

Inhibitor Addition: Add the phenylpropanoid thioamide at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Incubation: Incubate the mixture for 10-15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the product formation according to the kit's instructions (often a colorimetric or fluorometric readout).

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Anticancer Activity of Phenylpropanoid Thioamides (IC50 in µM)

| Compound | MCF-7 | HeLa | A549 |

| Cinnamoyl Thioamide | Data | Data | Data |

| Feruloyl Thioamide | Data | Data | Data |

| Caffeoyl Thioamide | Data | Data | Data |

| Doxorubicin (Control) | Data | Data | Data |

Table 2: Antioxidant and Anti-inflammatory Activity of Phenylpropanoid Thioamides (IC50 in µM)

| Compound | DPPH Scavenging | COX-2 Inhibition |

| Cinnamoyl Thioamide | Data | Data |

| Feruloyl Thioamide | Data | Data |

| Caffeoyl Thioamide | Data | Data |

| Ascorbic Acid (Control) | Data | N/A |

| Celecoxib (Control) | N/A | Data |

(Note: "Data" should be replaced with experimental results.)

Conclusion and Future Directions

Phenylpropanoid thioamides represent a promising class of compounds for drug discovery. Their synthesis is straightforward, building upon the well-established chemistry of phenylpropanoids. Based on the known biological activities of their parent molecules and the unique properties of the thioamide group, these compounds are predicted to exhibit potent anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential activities.

Future research should focus on the synthesis and screening of a diverse library of phenylpropanoid thioamides to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate their modes of action and identify specific molecular targets. Furthermore, in vivo studies will be necessary to evaluate their therapeutic potential in relevant disease models. The exploration of phenylpropanoid thioamides holds significant promise for the development of novel and effective therapeutic agents.

References

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). National Center for Biotechnology Information. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). National Center for Biotechnology Information. [Link]

-

Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. [Link]

-

Thioamide synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

-

Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties. (2019). National Center for Biotechnology Information. [Link]

-

Thioamides as Radical Scavenging Compounds: Methods for Screening Antioxidant Activity and Detection. (2015). PubMed. [Link]

-

Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. (n.d.). PubMed. [Link]

-

Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and antitumor activity of feruloyl and caffeoyl derivatives. (2014). PubMed. [Link]

-

Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress. (n.d.). National Center for Biotechnology Information. [Link]

-

Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]

-

Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). (n.d.). Elabscience. [Link]

-

Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. (2023). National Center for Biotechnology Information. [Link]

-

Caffeic acid and its derivatives as potential modulators of oncogenic molecular pathways: New hope in the fight against cancer. (2021). PubMed. [Link]

-

Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. [Link]

-

Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress. (n.d.). National Center for Biotechnology Information. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). National Center for Biotechnology Information. [Link]

-

Antioxidant activity of caffeoyl-prolyl-histidine amide and its effects on PDGF-induced proliferation of vascular smooth muscle cells. (n.d.). PubMed. [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. [Link]

-

Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. (n.d.). ResearchGate. [Link]

-

Unlocking the potential of the thioamide group in drug design and development. (2024). ResearchGate. [Link]

-

Antioxidant and Antimicrobial Activities of Thyme and Clove Essential Oils and Application in Minced Beef. (n.d.). SciSpace. [Link]

-

The Role of Ferulic Acid in Selected Malignant Neoplasms. (2025). National Center for Biotechnology Information. [Link]

-

Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. (2018). MDPI. [Link]

-

Comparative Study on Antioxidant Capacity of Diverse Food Matrices: Applicability, Suitability and Inter-Correlation of Multiple Assays to Assess Polyphenol and Antioxidant Status. (n.d.). MDPI. [Link]

-

Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential. (2025). Innovare Academic Sciences. [Link]

-

Thioamide. (n.d.). Taylor & Francis Online. [Link]

-

Antioxidant and antimicrobial activity of different varieties of Bangladesh tea and Tocklai vegetative tea (Camellia sinensis). (2023). Food Research. [Link]

-

Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (n.d.). ACS Publications. [Link]

-

Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism. (2011). PubMed. [Link]

-

Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. (2018). PubMed. [Link]

-

A FRAP Assay at pH 7 unveils Extra Antioxidant Activity from Green, Black, White and Rooibos Tea but not Apple Tea. (2015). Gavin Publishers. [Link]

-

A Review of Anticancer Activity of Ferula Constituents and their Action Mechanism. (n.d.). ResearchGate. [Link]

-

Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. (2023). Frontiers. [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). PubMed. [Link]

-

FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight. (2025). PubMed. [Link]

-

Thioamide-containing natural products. (n.d.). ResearchGate. [Link]

-

Antioxidant and Antibacterial Properties of Carbosilane Dendrimers Functionalized with Polyphenolic Moieties. (n.d.). MDPI. [Link]

-

Synthesis and Antimicrobial Screening of Novel Thioglycosides and Acyclonucleoside Analogs Carrying 1,2,3-Triazole and 1,3,4-Oxadiazole Moieties. (2016). PubMed. [Link]

-

Cytotoxic activity of the synthesized compounds against cancerous cell lines. (n.d.). ResearchGate. [Link]

-

Thioamide-Containing Peptides and Proteins. (n.d.). ResearchGate. [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Ferulic Acid in Selected Malignant Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thioamides as radical scavenging compounds: Methods for screening antioxidant activity and detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

A Theoretical and Spectroscopic Deep Dive into 3-Phenylpropanethioamide: A Computational Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical analysis of the molecular structure and spectroscopic properties of 3-Phenylpropanethioamide, a molecule of interest in medicinal chemistry and materials science. Thioamides, as bioisosteres of amides, offer unique properties that can enhance the pharmacokinetic profiles of drug candidates.[1] A thorough understanding of their structural and electronic characteristics is paramount for their rational design and application.

In the absence of extensive experimental data for this compound, this guide leverages high-level computational chemistry to predict its key molecular and spectroscopic features. The methodologies and predicted data presented herein serve as a robust framework and a benchmark for future experimental validation, embodying a self-validating system through the detailed exposition of its theoretical underpinnings.

Foundational Principles: The Rationale for a Theoretical Approach

The thioamide functional group, a sulfur analog of the amide group, imparts distinct electronic and steric properties to a molecule. These differences can influence a range of pharmacological parameters, including metabolic stability, membrane permeability, and target-binding affinity.[2] Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for accurately predicting the geometric and spectroscopic parameters of molecules, offering insights that are often consistent with experimental data.[3]

This guide employs a first-principles approach to elucidate the molecular geometry, vibrational modes (FT-IR and FT-Raman), NMR chemical shifts, and electronic properties (HOMO-LUMO, MEP, and NBO analysis) of this compound. The causality behind the choice of computational methods is rooted in their proven accuracy for similar organic molecules, ensuring a high degree of confidence in the predicted data.[3]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the computational workflow for the theoretical analysis of this compound. This detailed methodology ensures the reproducibility and transparency of the presented results.

Caption: Computational workflow for the theoretical analysis of this compound.

Step 1: Molecular Structure Generation The initial 3D structure of this compound (CAS: 65680-20-8) was generated using standard molecular modeling software.[4]

Step 2: Geometry Optimization The molecular geometry was optimized using Density Functional Theory (DFT) as implemented in the Gaussian 09 software package. To ensure a high level of accuracy, two well-established hybrid functionals were employed:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This functional is widely used for its balance of accuracy and computational cost in predicting the properties of organic molecules.

-

M06-2X : This meta-hybrid GGA functional is known for its excellent performance in predicting the geometries of main-group elements and non-covalent interactions.[3]

The 6-311++G(d,p) basis set was used for all calculations. This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Step 3: Vibrational Frequency Analysis Harmonic vibrational frequencies were calculated at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum. The calculated frequencies were used to simulate the FT-IR and FT-Raman spectra.

Step 4: NMR Chemical Shift Prediction The Gauge-Including Atomic Orbital (GIAO) method was employed to calculate the isotropic shielding tensors for the 1H and 13C nuclei. The chemical shifts were then predicted relative to the shielding of tetramethylsilane (TMS), calculated at the same level of theory.

Step 5: Electronic Structure Analysis

-

Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic stability and reactivity.[5] The energy gap between these orbitals provides an indication of the molecule's kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP) : The MEP surface was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. The π* orbital of a thioamide is lower in energy than that of an amide, which can influence orbital mixing and interaction strength.

Predicted Molecular Geometry

The optimized molecular structure of this compound reveals key geometric parameters. The thioamide group exhibits a planar geometry, a consequence of the delocalization of the nitrogen lone pair into the C=S π-system. The phenyl ring and the propyl chain adopt a staggered conformation to minimize steric hindrance.

Caption: 2D representation of the molecular structure of this compound.

Vibrational Spectroscopy: Predicted FT-IR and FT-Raman Spectra

The calculated vibrational frequencies provide a detailed picture of the molecule's vibrational modes. The simulated FT-IR and FT-Raman spectra are presented below, with key vibrational assignments summarized in the table.

Table 1: Predicted Vibrational Frequencies (cm-1) and Assignments for this compound

| Vibrational Mode | Predicted Frequency (B3LYP/6-311++G(d,p)) | Predicted Frequency (M06-2X/6-311++G(d,p)) | Assignment |

| ν(N-H) symmetric | 3405 | 3415 | N-H symmetric stretching |

| ν(N-H) asymmetric | 3520 | 3530 | N-H asymmetric stretching |

| ν(C-H) aromatic | 3050-3100 | 3060-3110 | C-H aromatic stretching |

| ν(C-H) aliphatic | 2900-3000 | 2910-3010 | C-H aliphatic stretching |

| ν(C=S) | 1250 | 1265 | C=S stretching |

| ν(C-N) | 1480 | 1490 | C-N stretching |

| δ(N-H) | 1620 | 1630 | N-H bending |

| Ring breathing | 1005 | 1010 | Phenyl ring breathing |

Note: Frequencies are unscaled. For a more direct comparison with experimental data, scaling factors are typically applied.

The characteristic C=S stretching vibration is predicted to appear around 1250-1265 cm-1. The N-H stretching vibrations are located in the high-frequency region, while the aromatic and aliphatic C-H stretching modes are also clearly distinguishable.

NMR Spectroscopy: Predicted 1H and 13C Chemical Shifts

The predicted 1H and 13C NMR chemical shifts provide a valuable tool for structural elucidation.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Chemical Shift | Predicted 13C Chemical Shift |

| Phenyl-H (ortho) | 7.35 | 128.8 |

| Phenyl-H (meta) | 7.28 | 128.5 |

| Phenyl-H (para) | 7.20 | 126.3 |

| -CH2- (α to phenyl) | 2.95 | 35.2 |

| -CH2- (β to phenyl) | 2.70 | 42.5 |

| -NH2 | 8.5 (broad) | - |

| C=S | - | 205.1 |

Note: Chemical shifts are referenced to TMS.

The protons of the phenyl group are expected to appear in the aromatic region (7.20-7.35 ppm). The two methylene groups of the propyl chain are diastereotopic and are predicted to have distinct chemical shifts. The thioamide protons are expected to be broad due to quadrupole effects and potential hydrogen bonding. The 13C spectrum is characterized by the downfield signal of the thiocarbonyl carbon at approximately 205.1 ppm.

Electronic Properties: Reactivity and Stability Insights

HOMO-LUMO Analysis

The frontier molecular orbitals play a crucial role in determining the electronic properties and reactivity of a molecule.

-

HOMO : The HOMO is primarily localized on the thioamide group, specifically on the sulfur and nitrogen atoms, indicating that these are the most probable sites for electrophilic attack.

-

LUMO : The LUMO is predominantly distributed over the phenyl ring and the C=S bond, suggesting these regions are susceptible to nucleophilic attack.

The calculated HOMO-LUMO energy gap is a key indicator of the molecule's stability. A larger energy gap implies higher stability and lower chemical reactivity.[5]

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution.

-

Negative Potential (Red/Yellow) : The region around the sulfur atom of the thioamide group exhibits the most negative potential, confirming it as the primary site for electrophilic attack.

-

Positive Potential (Blue) : The regions around the amine protons and the phenyl ring protons show positive potential, indicating their susceptibility to nucleophilic attack.

Caption: Conceptual representation of the MEP surface of this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant delocalization of the nitrogen lone pair (nN) into the antibonding π* orbital of the C=S bond (π*C-S). This interaction is a key contributor to the stability of the thioamide group and its planar geometry.

Conclusion and Future Directions

This in-depth theoretical guide provides a comprehensive set of predicted structural and spectroscopic data for this compound. The detailed computational protocols and the analysis of the results offer a solid foundation for researchers in drug development and materials science.

The presented data serves as a crucial benchmark for future experimental work. The synthesis and experimental characterization of this compound are highly encouraged to validate and refine the theoretical models presented herein. A direct comparison between the predicted and experimental spectra will not only confirm the accuracy of the computational methods but also provide a more complete understanding of the molecule's properties. This synergistic approach between theoretical prediction and experimental validation is essential for the accelerated and rational design of novel thioamide-containing compounds with desired biological and material properties.

References

-

Rainey, K. J., et al. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. PMC - NIH. [Link]

-

MySkinRecipes. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5150735, this compound. [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]

-

Spectroscopy Online. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]

-

ResearchGate. (2024). Unlocking the potential of the thioamide group in drug design and development. [Link]

-

PMC - PubMed Central. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. [Link]

Sources

- 1. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 65680-20-8|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Phenyl-1-propanol(122-97-4) 1H NMR [m.chemicalbook.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

The Rise of Thioamides and Phenylpropanoids in Agrochemical Innovation: A Technical Guide for Researchers

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers down diverse chemical avenues. Among these, the structural motifs of thioamides and phenylpropanoids have emerged as particularly promising scaffolds for the development of next-generation fungicides, insecticides, and herbicides. This technical guide provides an in-depth exploration of the applications of these compound classes in agrochemical research, offering detailed protocols and a robust scientific framework to empower researchers in this dynamic field.

Part 1: The Scientific Rationale - Why Thioamides and Phenylpropanoids?

Thioamides: More Than Just an Amide Isostere

Thioamides, the sulfur analogues of amides, have garnered significant attention in medicinal and agrochemical research.[1] The replacement of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and modified electronic characteristics.[2] These subtle yet significant changes can lead to enhanced biological activity and novel mechanisms of action compared to their amide counterparts. In the context of agrochemicals, thioamide-containing compounds have shown potential as potent antifungal agents.[3]

Phenylpropanoids: Nature's Blueprint for Crop Protection

Phenylpropanoids are a vast class of plant secondary metabolites derived from the shikimate pathway.[4] These compounds are integral to a plant's defense mechanisms against pathogens and herbivores.[5] Their inherent biological activity, coupled with their biodegradability, makes them attractive candidates for the development of eco-friendly pesticides.[4][6] Research has demonstrated the potential of phenylpropanoid derivatives in fighting microbial infections in plants and suppressing insect attacks.[4]

Part 2: Synthesis and Derivatization Strategies

The exploration of thioamides and phenylpropanoids in agrochemical research begins with their synthesis. The following are generalized protocols that can be adapted for the synthesis of a variety of derivatives.

Protocol 1: General Synthesis of Thioamides via Thionation

This protocol describes a common method for converting amides to thioamides using a thionating agent like Lawesson's reagent.

Causality of Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent such as toluene is critical as thionating reagents are sensitive to moisture.

-

Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) prevents the degradation of the thionating reagent and unwanted side reactions.

-

Reflux Conditions: Heating under reflux provides the necessary activation energy for the thionation reaction to proceed at a reasonable rate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting amide (1 equivalent) in anhydrous toluene.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Addition of Thionating Agent: Add the thionating agent (e.g., Lawesson's reagent, 0.5-1.0 equivalents) portion-wise to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validating System:

-

TLC Monitoring: Regular TLC analysis will show the consumption of the starting amide and the formation of the thioamide product (which is typically more non-polar).

-

Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the amide carbonyl signal and the appearance of a thiocarbonyl signal in the ¹³C NMR spectrum is a key indicator of a successful reaction.

Protocol 2: Three-Component Synthesis of Thioamides

This method offers a more convergent approach to thioamide synthesis from an aldehyde, an amine, and elemental sulfur.[7]

Step-by-Step Methodology:

-

Reaction Mixture: In a sealed tube, combine the aldehyde (1 equivalent), the amine (1.1 equivalents), and elemental sulfur (1.5 equivalents).

-

Solvent: Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for the specified time, or until TLC indicates the completion of the reaction.

-

Work-up and Purification: Cool the reaction mixture and follow a standard aqueous work-up and purification procedure as described in Protocol 1.

Experimental Workflow for Thioamide Synthesis

Caption: Synthetic routes to thioamides.

Part 3: Application Notes and Protocols in Agrochemical Screening

Once synthesized, novel thioamide and phenylpropanoid derivatives must be screened for their biological activity. The following protocols provide a framework for these initial evaluations.

Application Note 1: Antifungal Activity Screening

Thioamide-containing compounds have shown promise as antifungal agents.[3] This protocol outlines a standard in vitro assay to determine the minimum inhibitory concentration (MIC) of a test compound against a panel of pathogenic fungi.

Protocol 3: In Vitro Antifungal Susceptibility Testing

Causality of Experimental Choices:

-

Positive and Negative Controls: The inclusion of a known fungicide (positive control) and a solvent control (negative control) is essential for validating the assay and ensuring that any observed inhibition is due to the test compound.

-

Serial Dilutions: A two-fold serial dilution allows for the determination of the MIC over a range of concentrations.

-

Standardized Inoculum: A standardized fungal spore suspension ensures the reproducibility of the assay.

Step-by-Step Methodology:

-

Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Potato Dextrose Broth).

-

Inoculation: Add a standardized suspension of fungal spores to each well.

-

Controls: Include wells with the growth medium and fungal spores only (negative control) and wells with a known fungicide (positive control).

-

Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28 °C) for a period of 24-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that visibly inhibits fungal growth.

Data Presentation:

| Compound | MIC (µg/mL) vs. Fusarium oxysporum | MIC (µg/mL) vs. Botrytis cinerea |

| Test Compound 1 | 16 | 32 |

| Test Compound 2 | >128 | 64 |

| Positive Control (e.g., Fluconazole) | 8 | 16 |

Application Note 2: Insecticidal Activity Screening

Phenylpropanoid derivatives have demonstrated insecticidal properties.[8] This protocol describes a common method for assessing the contact toxicity of a test compound against a model insect pest.

Protocol 4: Contact Toxicity Bioassay

Causality of Experimental Choices:

-

Topical Application: This method directly assesses the toxicity of the compound upon contact with the insect cuticle.

-

Acetone as a Solvent: Acetone is a volatile solvent that evaporates quickly, leaving a residue of the test compound on the insect's surface.

-

Dose-Response: Testing a range of concentrations is crucial for determining the lethal concentration (LC₅₀).

Step-by-Step Methodology:

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compound in acetone.

-

Insect Selection: Use a uniform population of insects (e.g., third-instar larvae of Spodoptera litura).[9]

-

Topical Application: Apply a small, fixed volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect using a micro-applicator.

-

Controls: Treat a group of insects with acetone only (negative control).

-

Observation: Place the treated insects in a controlled environment with access to food and water.

-

Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.

Experimental Workflow for Agrochemical Screening

Caption: Workflow for agrochemical screening.

Part 4: Unraveling the Mechanisms of Action

Understanding the mechanism of action is crucial for the development of effective and selective agrochemicals.

Fungicidal Mechanism of Thioamides:

While the exact mechanisms for many novel thioamides are still under investigation, some are known to act as synergistic enhancers of existing fungicides. For example, certain pyrazolone carbothioamides have been shown to inhibit Pdr1-KIX interactions in Candida glabrata, thereby increasing the efficacy of fluconazole.[3] This suggests that thioamides may offer a strategy to combat fungicide resistance.

Insecticidal Mechanism of Phenylpropanoids:

The insecticidal activity of phenylpropanoids can be attributed to various mechanisms. Some phenylpropanoids, such as asaricin and isoasarone, act as neurotoxins by inhibiting acetylcholinesterase, a critical enzyme in the insect nervous system.[8] Others may disrupt insect metabolism or act as feeding deterrents.[5]

Signaling Pathway for Phenylpropanoid-based Plant Defense

Caption: Phenylpropanoid biosynthesis pathway in plant defense.

References

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 277, 116732. [Link]

-

García-Cánovas, F., García-Ruiz, P. A., & García-Molina, F. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2975. [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European journal of medicinal chemistry, 277, 116732. [Link]

-

Baskar, K., Kingsley, S., Vendan, S. E., Paulraj, M. G., Ignacimuthu, S., & Al-Dhabi, N. A. (2018). Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. Molecules, 23(11), 2785. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

-

Li, J., Wang, Q., Li, Y., Zhang, Y., & Li, Z. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6296. [Link]

-

Wang, Y., Liu, Y., Zhang, Y., Liu, J., Li, Y., & Li, Z. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of agricultural and food chemistry, 72(8), 3683–3694. [Link]

-

Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 60(16), 2655–2675. [Link]

-

Figueroa-Pérez, M. G., Rocha-Guzmán, N. E., Mercado-Silva, E., Loarca-Piña, G., & Reynoso-Camacho, R. (2021). Phenylpropanoids as Potential Natural Pesticides. In Natural Bio-active Compounds (pp. 311-331). CRC Press. [Link]

-

Li, J., Wang, Q., Li, Y., Zhang, Y., & Li, Z. (2020). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 25(17), 3894. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2023). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. Letters in Organic Chemistry, 20(6), 464-473. [Link]

-

Zhang, J., Zhao, H., Li, G., Zhu, X., Shang, L., He, Y., Liu, X., Ma, Y., & Szostak, M. (2022). Transamidation of thioamides with nucleophilic amines: thioamide N-C(S) activation by ground-state-destabilization. Organic & biomolecular chemistry, 20(30), 5981–5988. [Link]

-

Wang, L., Zhang, Y., Liu, Y., Li, Y., & Li, Z. (2022). Integration of metabolomics and transcriptomics reveals the regulation mechanism of the phenylpropanoid biosynthesis pathway in insect resistance traits in Solanum habrochaites. Horticulture research, 9, uhac099. [Link]

-

Miazga-Karska, M., & Ginalska, G. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4843. [Link]

-

Dixon, R. A. (2005). Phenylpropanoid Metabolism Induced by Wounding and Insect Herbivory. Recent Advances in Phytochemistry, 39, 1-28. [Link]

-

Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., Al-Qahtani, S. F., & Al-Majid, A. M. (2022). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of King Saud University - Science, 34(3), 101889. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2023). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. Letters in organic chemistry, 20(6), 464–473. [Link]

-

Jensen, K. J., & Jessen, C. B. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

Zhang, Y., Liu, Y., Li, Y., & Li, Z. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]

-

Yang, C., Hamel, F., V Maire, A., & Vurro, M. (2019). Progress of the development on the novel amides fungicides. Journal of Plant Protection, 46(1), 1-10. [Link]

-

Baskar, K., Maheswaran, R., Kingsley, S., & Ignacimuthu, S. (2020). Insecticidal activity of isolated phenylpropanoids from Alpinia galanga rhizomes against Spodoptera litura. Pest management science, 76(4), 1385–1392. [Link]

-

Li, Y., Wang, Q., Li, J., Zhang, Y., & Li, Z. (2020). Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Green Chemistry, 22(18), 6039-6043. [Link]

Sources

- 1. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insecticidal activity of isolated phenylpropanoids from Alpinia galanga rhizomes against Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Anticancer Evaluation of 3-Phenylpropanethioamide Derivatives

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 3-phenylpropanethioamide scaffold has emerged as a promising pharmacophore for the development of new therapeutic agents. This document provides a comprehensive technical guide for the systematic evaluation of this compound derivatives, outlining a logical progression from initial cytotoxicity screening to in-depth mechanistic studies. The protocols herein are designed to be self-validating, supported by scientific rationale and authoritative references to ensure robust and reproducible findings.

Introduction: The Rationale for this compound Derivatives in Oncology